Ulonivirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthetic routes and reaction conditions for Ulonivirine are not extensively detailed in publicly available sources. it is known that this compound is an orally active compound, suggesting that its synthesis involves creating a stable, bioavailable form suitable for oral administration . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into oral solid forms .

Analyse Des Réactions Chimiques

Ulonivirine, as a non-nucleoside reverse transcriptase inhibitor, primarily interacts with the reverse transcriptase enzyme of HIV-1. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not explicitly detailed in the available literature. its interaction with the enzyme involves binding to the NNRTI binding site, which is adjacent to the polymerase active site . Common reagents and conditions used in these reactions would include those that facilitate the binding of this compound to the enzyme, leading to the inhibition of viral replication .

Applications De Recherche Scientifique

Ulonivirine is primarily used in the field of medicine, specifically for the treatment of HIV-1 infection . Its strong antiviral effects and activity against common resistance mutations make it a valuable candidate for antiretroviral therapy . Additionally, its pharmacokinetics support once-weekly oral administration, which could improve patient adherence to treatment regimens . Beyond its medical applications, this compound’s role as an NNRTI could also make it a useful tool in biochemical research focused on understanding the mechanisms of viral replication and resistance .

Mécanisme D'action

Ulonivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . It binds allosterically to the NNRTI binding site, which is adjacent to the polymerase active site, thereby preventing the enzyme from synthesizing viral DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate within the host . The molecular targets involved in this mechanism include the reverse transcriptase enzyme and the NNRTI binding site .

Comparaison Avec Des Composés Similaires

Ulonivirine is similar to other non-nucleoside reverse transcriptase inhibitors such as Efavirenz and Nevirapine . this compound’s strong antiviral effects and activity against common resistance mutations set it apart from these compounds . Additionally, its pharmacokinetics support once-weekly oral administration, which is a significant advantage over other NNRTIs that require more frequent dosing . Other similar compounds include Rilpivirine and Etravirine, which also target the reverse transcriptase enzyme but may differ in their binding affinities and resistance profiles .

Propriétés

Numéro CAS |

1591823-76-5 |

|---|---|

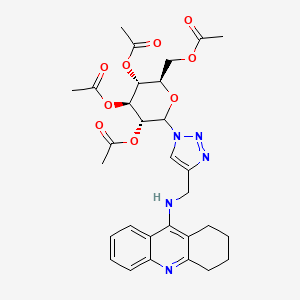

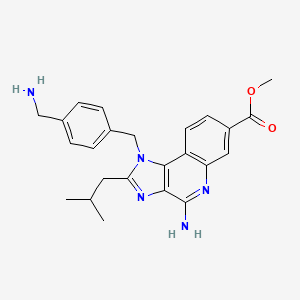

Formule moléculaire |

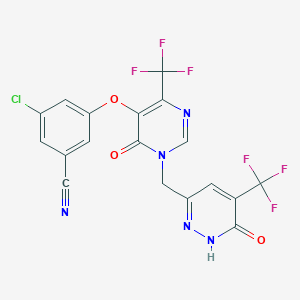

C18H8ClF6N5O3 |

Poids moléculaire |

491.7 g/mol |

Nom IUPAC |

3-chloro-5-[6-oxo-1-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |

InChI |

InChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31) |

Clé InChI |

YSFHLBYWQCLYIY-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)